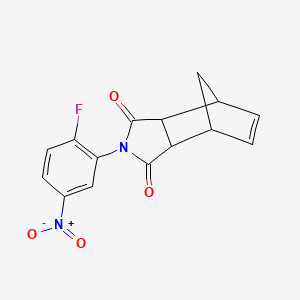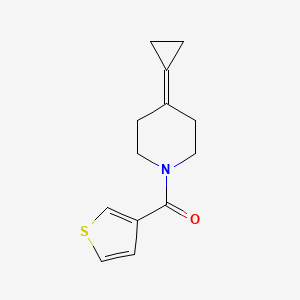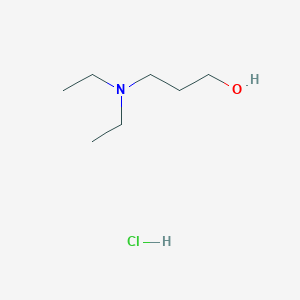
N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TFPox, is a synthetic compound that has gained attention in scientific research due to its unique properties. TFPox is a small molecule that has been shown to have potential as a tool for studying the function of proteins in cells.
Applications De Recherche Scientifique
Supramolecular Structures and Material Science
Oxalamide compounds are known for their ability to form diverse supramolecular structures through hydrogen bonding and other non-covalent interactions. For instance, a study on N,N'-diaryloxalamides demonstrated their ability to form molecular complexes with pentafluorophenol, leading to polymeric tapes and flat trimers facilitated by hydrogen bonds and phenyl–perfluorophenyl interactions (Piotrkowska et al., 2007). This characteristic suggests that compounds like N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide could be explored for their potential in creating novel materials with specific properties, such as enhanced thermal stability or unique mechanical attributes.
Catalysis and Organic Synthesis
Oxalamide compounds and their derivatives have been explored as catalysts in various chemical reactions. The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which are derived from compounds related to oxalamides, have shown potential as anticancer drugs (Basu Baul et al., 2009). Such studies underscore the versatility of oxalamide derivatives in catalyzing chemical transformations, suggesting that this compound could be investigated for catalytic applications in organic synthesis, potentially leading to more efficient and selective reactions.
Pharmaceutical Applications
While the direct pharmaceutical applications of this compound may not be documented, the exploration of related compounds in drug design and medicinal chemistry offers valuable insights. For example, the study of organotin(IV) complexes based on oxalamide ligands for their in vitro cytotoxicity suggests potential therapeutic applications (Basu Baul et al., 2009). Such findings indicate that with further research, derivatives of oxalamide, including this compound, could find applications in the development of new therapeutic agents.
Environmental and Sensory Applications
Oxalamide derivatives have also been explored for environmental and sensory applications. Heavy metal cation and anion sensing studies using surface-functionalized nanoparticles suggest that oxalamide derivatives can be employed in the development of colorimetric sensors for detecting metal ions in aqueous solutions (Kumar & Anthony, 2015). This property could potentially be extended to this compound, offering a pathway to novel sensing materials for environmental monitoring or diagnostic purposes.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(21,9-5-3-2-4-6-9)7-17-10(19)11(20)18-8-13(14,15)16/h2-6,21H,7-8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQWBOOUTJRFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC(F)(F)F)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)






![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)

![3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2859156.png)


![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)